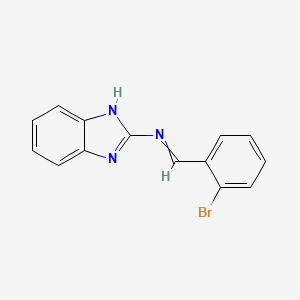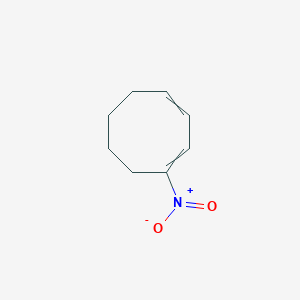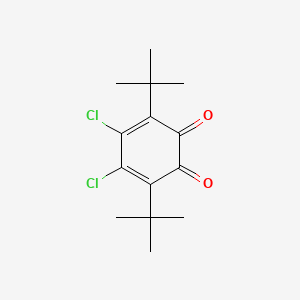
N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine: is a chemical compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine typically involves the condensation of 2-bromoaniline with 2-formylbenzimidazole under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and catalysts like acetic acid or sodium acetate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines.
Aplicaciones Científicas De Investigación
N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine
- N-(1H-Benzimidazol-2-yl)-1-(2-chlorophenyl)methanimine
- N-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)methanimine
Comparison
Compared to similar compounds, N-(1H-Benzimidazol-2-yl)-1-(2-bromophenyl)methanimine may exhibit unique properties due to the presence of the bromine atom at the 2-position of the phenyl ring. This substitution can influence the compound’s reactivity, biological activity, and physical properties.
Propiedades
Número CAS |
108791-82-8 |
|---|---|
Fórmula molecular |
C14H10BrN3 |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)methanimine |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-9H,(H,17,18) |
Clave InChI |
SNIYTRFEYBJYHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)










![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)
